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molecular formula C9H13BrO3 B1601494 Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate CAS No. 39086-05-0

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Cat. No. B1601494
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g) in dichloromethane (20 mL) was treated with bromine (2.82 g) in dichloromethane (10 mL) dropwise at 0° C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed, and the product was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[Br:13]Br>ClCCl>[Br:13][CH:3]1[C:2](=[O:1])[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
2.82 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1CC(CCC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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